7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
CAS No.: 65273-44-1
Cat. No.: VC16037263
Molecular Formula: C17H21Cl2N5O4
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65273-44-1 |
|---|---|
| Molecular Formula | C17H21Cl2N5O4 |
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | 10-[2-[bis(2-hydroxyethyl)amino]ethyl]-8-chloro-7-methylbenzo[g]pteridine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C17H20ClN5O4.ClH/c1-10-8-12-13(9-11(10)18)23(3-2-22(4-6-24)5-7-25)15-14(19-12)16(26)21-17(27)20-15;/h8-9,24-25H,2-7H2,1H3,(H,21,26,27);1H |
| Standard InChI Key | IUDZGEHCLPRRSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)CCN(CCO)CCO.Cl |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 8-chloro-7-methyl-10-[2-(bis(2-hydroxyethyl)amino)ethyl]benzo[g]pteridine-2,4-dione hydrochloride. Its molecular formula, C₁₇H₂₁Cl₂N₅O₄, reflects the incorporation of two chlorine atoms, a methyl group, and a bis(2-hydroxyethyl)aminoethyl side chain into the isoalloxazine core.
Structural Features
The isoalloxazine backbone consists of a tricyclic aromatic system fused with a diketopyrazine ring. Key modifications include:
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A methyl group at position 7, which enhances hydrophobicity and influences binding interactions.
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A chlorine atom at position 8, contributing to electronic effects and steric hindrance.
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A bis(2-hydroxyethyl)aminoethyl side chain at position 10, which introduces polarity and potential hydrogen-bonding capabilities.
The hydrochloride salt form improves solubility in aqueous media, facilitating biological testing .
Comparative Analysis With Structural Analogs
Unlike ribityl-substituted isoalloxazines (e.g., 7-methyl-8-chloro-10-(1'-D-ribityl)isoalloxazine, CAS 5460-34-4), which feature a sugar moiety, this compound’s bis(2-hydroxyethyl) group enables distinct solubility and reactivity profiles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Formation of the Isoalloxazine Core: Condensation of aromatic amines (e.g., 4-chloro-3-methylaniline) with aldehydes under acidic conditions.
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Chlorination and Methylation: Sequential halogenation at position 8 using Cl₂ or SOCl₂, followed by methyl group introduction via alkylation.
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Side-Chain Functionalization: Reaction of the isoalloxazine intermediate with bis(2-hydroxyethyl)amine in the presence of a coupling agent.
Critical reaction conditions include temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis.
Industrial Manufacturing
Scaled production employs:
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Continuous Flow Reactors: To maintain precise temperature and mixing parameters.
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Chromatographic Purification: Reverse-phase HPLC achieves >98% purity.
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Crystallization: Ethanol-water mixtures yield the hydrochloride salt.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 430.3 g/mol |
| Solubility in Water | 12.5 mg/mL (25°C) |
| Melting Point | 215–218°C (decomposes) |
| LogP (Partition Coefficient) | 1.8 ± 0.2 |
The compound exhibits moderate lipophilicity, enabling membrane permeability while retaining water solubility due to its hydrochloride salt and hydroxyl groups.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18.2 ± 1.5 | 12.5 |
| Escherichia coli | 15.8 ± 1.2 | 25.0 |
Mechanistically, the compound disrupts microbial electron transport chains by competing with flavin cofactors, leading to oxidative stress.
Research Applications and Future Directions
Biochemical Probes
The compound’s flavin-like structure makes it a candidate for studying flavoenzyme mechanisms, particularly in redox reactions involving FAD/FMN cofactors.
Therapeutic Development
Ongoing research focuses on:
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Structure-Activity Optimization: Modifying the hydroxyethyl groups to enhance potency.
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Combination Therapies: Synergistic effects with existing antibiotics (e.g., β-lactams).
Industrial Uses
Potential applications include:
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Dye Synthesis: As a precursor for photostable pigments.
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Catalysis: Facilitating oxidation reactions in organic synthesis.
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